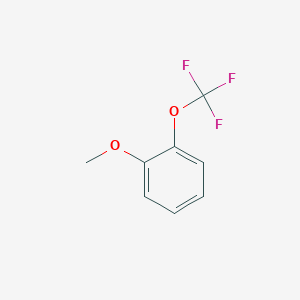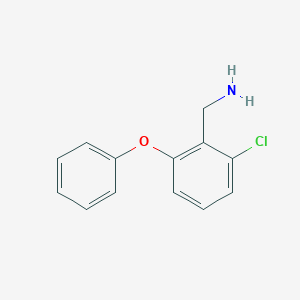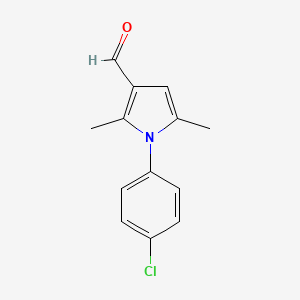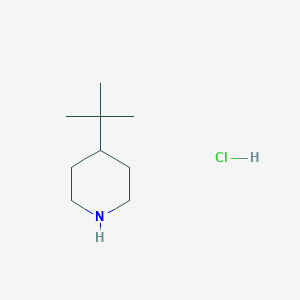![molecular formula C12H12ClF3N2O2 B1351145 1-[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]piperidin-4-carbonsäure CAS No. 337919-65-0](/img/structure/B1351145.png)
1-[3-Chlor-5-(Trifluormethyl)pyridin-2-yl]piperidin-4-carbonsäure
Übersicht
Beschreibung
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid is a complex organic compound characterized by the presence of a trifluoromethyl group, a chlorinated pyridine ring, and a piperidine carboxylic acid moiety
Wissenschaftliche Forschungsanwendungen
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are used in the agrochemical and pharmaceutical industries . They are thought to have biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It is suggested that the biological activities of trifluoromethylpyridine derivatives are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridine derivatives have applications in the agrochemical and pharmaceutical industries, suggesting they may interact with various biochemical pathways .
Result of Action
It is known that trifluoromethylpyridine derivatives have applications in the agrochemical and pharmaceutical industries, suggesting they may have various effects at the molecular and cellular level .
Action Environment
It is known that the physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives contribute to their biological activities , which may suggest that these properties could be influenced by environmental factors.
Biochemische Analyse
Biochemical Properties
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit bacterial phosphopantetheinyl transferase (PPTase), an enzyme essential for bacterial cell viability and virulence . This inhibition occurs through the binding of the compound to the active site of PPTase, thereby preventing the enzyme from catalyzing its normal biochemical reactions. Additionally, the compound’s interaction with PPTase leads to the attenuation of secondary metabolism in bacteria, further highlighting its biochemical significance .
Cellular Effects
The effects of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid on various types of cells and cellular processes are profound. In bacterial cells, the compound has been observed to inhibit growth by targeting PPTase, which is crucial for the synthesis of essential biomolecules . This inhibition disrupts cell signaling pathways and gene expression, leading to a reduction in bacterial virulence and proliferation. Furthermore, the compound’s impact on cellular metabolism is evident from its ability to interfere with the production of secondary metabolites, which are vital for bacterial survival and pathogenicity .
Molecular Mechanism
At the molecular level, 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PPTase, forming a stable complex that inhibits the enzyme’s activity . This binding interaction is facilitated by the presence of the chloro and trifluoromethyl groups, which enhance the compound’s affinity for the enzyme. Additionally, the compound’s carboxylic acid group plays a role in stabilizing the enzyme-inhibitor complex, further contributing to its inhibitory effects . The inhibition of PPTase by the compound leads to downstream effects on gene expression and metabolic pathways, ultimately resulting in reduced bacterial viability and virulence .
Temporal Effects in Laboratory Settings
The temporal effects of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under ambient conditions, with minimal degradation over time . In in vitro studies, the compound’s inhibitory effects on bacterial growth were sustained over extended periods, indicating its potential for long-term applications in antimicrobial therapies
Dosage Effects in Animal Models
In animal models, the effects of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid vary with different dosages. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxic or adverse effects . At higher doses, the compound may exhibit toxic effects, including growth inhibition and potential damage to host tissues . These dosage-dependent effects highlight the importance of optimizing the compound’s dosage for therapeutic applications to minimize adverse effects while maximizing its antimicrobial efficacy.
Metabolic Pathways
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid is involved in various metabolic pathways, primarily through its interaction with PPTase. The inhibition of PPTase by the compound disrupts the synthesis of essential biomolecules, leading to alterations in metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid within cells and tissues are influenced by its chemical properties. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets such as PPTase . Additionally, the compound may interact with specific transporters or binding proteins that modulate its localization and accumulation within cells . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic applications and minimizing potential off-target effects.
Subcellular Localization
The subcellular localization of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid is primarily determined by its interactions with cellular components. The compound’s ability to inhibit PPTase suggests that it localizes to regions of the cell where this enzyme is active, such as the cytoplasm . Additionally, the compound’s chemical structure may include targeting signals or post-translational modifications that direct it to specific cellular compartments or organelles
Vorbereitungsmethoden
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 2-amino-3-chloro-5-trifluoromethylpyridine with piperidine-4-carboxylic acid under specific conditions . Industrial production methods often utilize advanced catalytic processes and optimized reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The chlorinated pyridine ring can be reduced using suitable reducing agents.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include palladium catalysts, potassium acetate, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid is unique due to its specific combination of functional groups. Similar compounds include:
2-Chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of various agrochemicals.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)urea: A compound with potential pharmaceutical applications.
These compounds share some structural similarities but differ in their specific functional groups and resulting properties.
Eigenschaften
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N2O2/c13-9-5-8(12(14,15)16)6-17-10(9)18-3-1-7(2-4-18)11(19)20/h5-7H,1-4H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLCZMUANRHJIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382370 | |
| Record name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337919-65-0 | |
| Record name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B1351078.png)
![N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine](/img/structure/B1351083.png)




